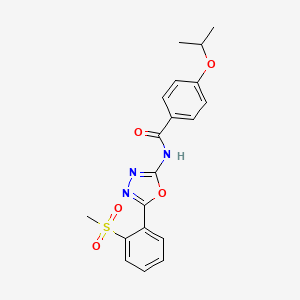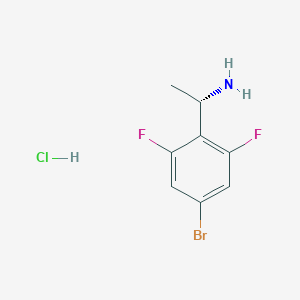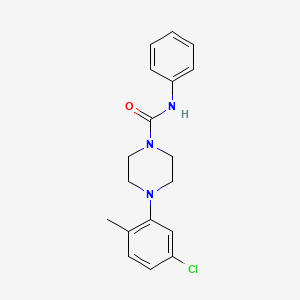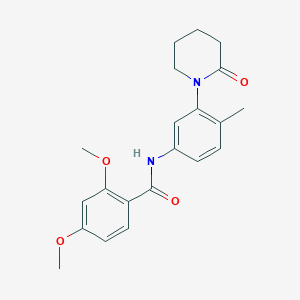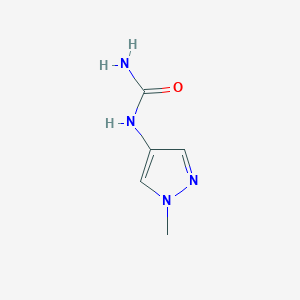
1-(1-methyl-1H-pyrazol-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(1-methyl-1H-pyrazol-4-yl)urea” is a compound that has been studied for its potential biological activities . It contains a pyrazole, a five-membered heterocycle containing two nitrogen atoms, which is extensively found as a core framework in a huge library of heterocyclic compounds .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been a subject of research. For instance, a series of novel sEH inhibitors containing a N-substituted piperidine ring with pyrazole as a pharmacophore lead for sEH inhibition have been designed, synthesized, and evaluated .Wirkmechanismus
Target of Action
The primary target of 1-(1-methyl-1H-pyrazol-4-yl)urea is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .
Mode of Action
This compound is identified as a potent NAMPT activator . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+ . This compound was optimized from early hits to address issues of concern, such as CYP direct inhibition (DI), through modulation of lipophilicity .
Biochemical Pathways
The activation of NAMPT by this compound affects the NAD+ salvage pathway . This pathway is crucial for maintaining the cellular levels of NAD+, which is a coenzyme involved in redox reactions, cellular metabolism, and aging processes .
Result of Action
The activation of NAMPT by this compound leads to an increase in the production of NAD+ . This can have various downstream effects, given the role of NAD+ in numerous biological processes including metabolism and aging .
Biochemische Analyse
Biochemical Properties
It has been identified as a potent activator of NAMPT (Nicotinamide phosphoribosyltransferase), an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . This suggests that 1-(1-methyl-1H-pyrazol-4-yl)urea may interact with enzymes such as NAMPT and potentially influence biochemical reactions.
Cellular Effects
Given its role as a NAMPT activator , it may influence cell function by affecting the NAD+ salvage pathway, which plays a pivotal role in many biological processes including metabolism and aging .
Molecular Mechanism
It has been shown to be a potent NAMPT activator . NAMPT catalyzes the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate into nicotinamide mononucleotide, an intermediate in the biosynthesis of NAD+. Therefore, this compound may exert its effects at the molecular level by influencing this enzymatic reaction.
Metabolic Pathways
Given its role as a NAMPT activator , this compound is likely involved in the NAD+ salvage pathway. This pathway recycles nicotinamide into NAD+, a crucial coenzyme in cellular metabolism.
Eigenschaften
IUPAC Name |
(1-methylpyrazol-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-3-4(2-7-9)8-5(6)10/h2-3H,1H3,(H3,6,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAYHKROBBARLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
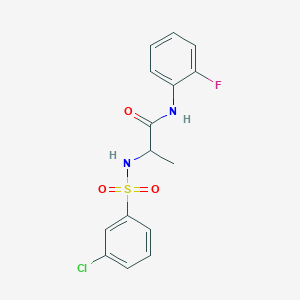
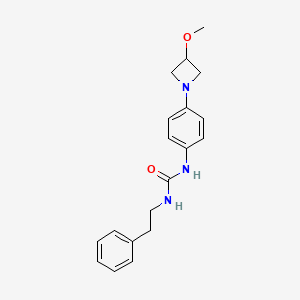
![3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2849699.png)
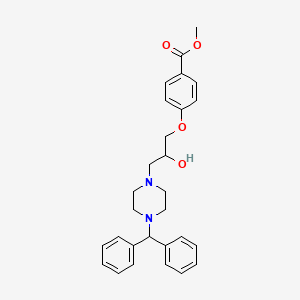

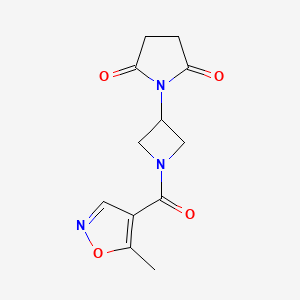
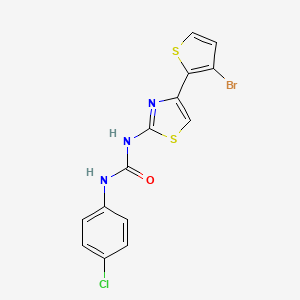
![(E)-1-[(3As,8aR)-6-acetyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepin-2-yl]-3-(2-chloropyridin-4-yl)prop-2-en-1-one](/img/structure/B2849706.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2849711.png)
